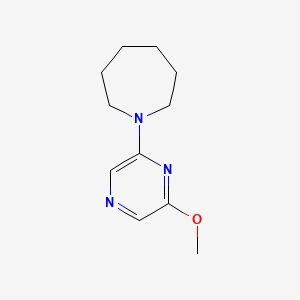![molecular formula C14H13F3N8 B12265498 2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12265498.png)
2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-(trifluorometil)pirimidina es un compuesto orgánico complejo que presenta un núcleo de pirazolopirimidina unido a un anillo de piperazina, que está conectado a un anillo de pirimidina sustituido con trifluorometilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-(trifluorometil)pirimidina típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del núcleo de pirazolopirimidina: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo de pirazolopirimidina.
Adición del anillo de piperazina: El núcleo de pirazolopirimidina luego se hace reaccionar con piperazina, a menudo utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) para facilitar la formación del enlace deseado.
Introducción del grupo trifluorometilo:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden realizar en el núcleo de pirazolopirimidina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El grupo trifluorometilo se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica, a menudo facilitadas por bases fuertes como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Bases para la sustitución: Hidruro de sodio (NaH), terc-butóxido de potasio (KOtBu)
Productos principales
Productos de oxidación: Derivados oxidados del anillo de piperazina
Productos de reducción: Formas reducidas del núcleo de pirazolopirimidina
Productos de sustitución: Compuestos con diferentes grupos funcionales que reemplazan el grupo trifluorometilo
Aplicaciones Científicas De Investigación
2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-(trifluorometil)pirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como una sonda bioquímica para estudiar vías biológicas específicas.
Medicina: Se explora por sus potenciales efectos terapéuticos, particularmente en la focalización de enzimas o receptores involucrados en procesos de enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-(trifluorometil)pirimidina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en los procesos celulares. Las vías exactas involucradas dependen del contexto biológico específico y de la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-metilpirimidina: Estructura similar pero con un grupo metilo en lugar de un grupo trifluorometilo.
2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-cloropirimidina: Estructura similar pero con un átomo de cloro en lugar de un grupo trifluorometilo.
Singularidad
La presencia del grupo trifluorometilo en 2-(4-{1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-4-(trifluorometil)pirimidina imparte propiedades únicas, como una mayor lipofilia y estabilidad metabólica, lo que puede mejorar su efectividad como agente farmacéutico.
Propiedades
Fórmula molecular |
C14H13F3N8 |
|---|---|
Peso molecular |
350.30 g/mol |
Nombre IUPAC |
4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13F3N8/c15-14(16,17)10-1-2-18-13(22-10)25-5-3-24(4-6-25)12-9-7-21-23-11(9)19-8-20-12/h1-2,7-8H,3-6H2,(H,19,20,21,23) |
Clave InChI |
CEYXSQYMVHZZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C4=NC=CC(=N4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265416.png)
![2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B12265426.png)
![N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265429.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12265435.png)

![1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12265441.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265444.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12265454.png)
![3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12265456.png)
![4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265474.png)
![4-(6-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265477.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B12265478.png)
![2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12265489.png)
![2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12265491.png)
